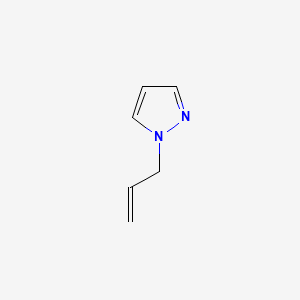

1-Allyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPPRRLOPGKVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392963 | |

| Record name | 1-ALLYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-74-5 | |

| Record name | 1-(2-Propen-1-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ALLYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Allyl-1H-pyrazole

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2][3] The functionalization of the pyrazole ring, particularly at the N1 position, is a critical step in the synthesis of novel molecular entities. This guide provides an in-depth, field-proven protocol for the synthesis and comprehensive characterization of 1-Allyl-1H-pyrazole, a versatile building block for drug discovery and chemical synthesis. We will focus on a highly efficient and scalable synthetic method—Phase-Transfer Catalysis (PTC)—and detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and reliable guide to this important chemical transformation.

The Strategic Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a range of favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and a rigid framework for orienting substituents in three-dimensional space. Consequently, the pyrazole moiety is a cornerstone of modern drug design, found in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[2][4]

The N-allyl functional group serves as a valuable synthetic handle. The terminal double bond is amenable to a wide array of subsequent chemical transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization. Therefore, this compound is not merely a compound but a strategic intermediate for accessing a diverse library of more complex molecules.

Synthesis via Phase-Transfer Catalyzed N-Alkylation

Rationale for Method Selection: The PTC Advantage

The N-alkylation of pyrazole presents a key synthetic challenge: achieving high yields and selectivity under mild, scalable, and environmentally conscious conditions. While various methods exist, Phase-Transfer Catalysis (PTC) has emerged as a superior strategy.[5][6]

Why Phase-Transfer Catalysis?

-

Expertise & Experience: Traditional methods often require strong, hazardous bases like sodium hydride in anhydrous organic solvents, which poses safety and scalability issues. The PTC method circumvents this by using a solid, inorganic base (e.g., potassium hydroxide) and a catalytic amount of a phase-transfer agent.[5] This creates a biphasic system (solid-liquid or liquid-liquid) that is inherently safer and easier to handle.

-

Mechanism & Causality: The core principle involves a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which transports the pyrazole anion from the solid or aqueous phase into the organic phase where the alkylating agent (allyl bromide) resides. This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed smoothly at or near room temperature. The process is catalytic, efficient, and often requires no additional solvent, aligning with the principles of green chemistry.[5][6]

-

Trustworthiness & Simplicity: The workup is exceptionally straightforward, typically involving simple extraction and distillation or chromatography, leading to high purity products with excellent yields. This self-validating system consistently delivers the target compound, making it a reliable choice for both academic and industrial laboratories.

Detailed Experimental Protocol

This protocol describes the N-alkylation of pyrazole with allyl bromide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

-

Pyrazole (1.0 eq)

-

Allyl Bromide (1.0-1.2 eq)

-

Potassium Hydroxide (KOH), powdered (1.5 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.03-0.05 eq)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazole, powdered potassium hydroxide, and tetrabutylammonium bromide.

-

Reagent Addition: Add allyl bromide to the flask dropwise at room temperature. Note: The reaction is often exothermic; for larger scales, an ice bath may be necessary to maintain the temperature below 30-35 °C.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, add water to dissolve the salts. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted acid or base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify by vacuum distillation or flash column chromatography on silica gel to obtain this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: Fig 1: Synthesis workflow for this compound via PTC.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A multi-technique approach provides a self-validating system of analysis.

Structural Elucidation by NMR Spectroscopy (¹H & ¹³C)

NMR is the most powerful tool for the structural determination of this compound. The expected spectra are highly distinct.

-

¹H NMR: The spectrum will show characteristic signals for both the pyrazole ring and the allyl group protons.

-

Pyrazole Ring: Three distinct signals in the aromatic region. H5 (adjacent to the N-allyl group) will be a doublet around 7.6 ppm. H3 will be a doublet around 7.4 ppm. H4, the proton between the two carbons, will appear as a triplet around 6.2 ppm.[7]

-

Allyl Group: This creates a classic AMX spin system. The internal methine proton (-CH=) will be a multiplet (ddt) around 6.0 ppm. The two terminal vinyl protons (=CH₂) will be distinct doublets of triplets, one around 5.2 ppm (trans) and one around 5.1 ppm (cis). The methylene protons attached to the nitrogen (-N-CH₂-) will appear as a doublet around 4.8 ppm.[8]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show six unique carbon signals.

Functional Group Analysis by FTIR Spectroscopy

Infrared spectroscopy confirms the presence of key functional groups.

-

~3100-3150 cm⁻¹: C-H stretching of the aromatic pyrazole ring.

-

~2900-3080 cm⁻¹: C-H stretching of the aliphatic and vinylic protons of the allyl group.

-

~1645 cm⁻¹: A characteristic sharp peak for the C=C stretching of the terminal alkene.

-

~1500-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[11]

Molecular Weight and Purity Confirmation

-

Mass Spectrometry (MS): Electron Ionization MS (EI-MS) will confirm the molecular weight. This compound (C₆H₈N₂) has a molecular weight of 108.14 g/mol . The mass spectrum should show a strong molecular ion peak ([M]⁺) at m/z = 108.[12] A prominent fragment at m/z = 67 corresponds to the pyrazole cation after the loss of the allyl radical.

-

Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent tool for assessing the purity of the volatile product, which should appear as a single major peak.

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.6 (d, 1H), ~7.4 (d, 1H), ~6.2 (t, 1H), ~6.0 (m, 1H), ~5.2 (dt, 1H), ~5.1 (dt, 1H), ~4.8 (d, 2H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~139, ~133, ~129, ~118, ~105, ~53 |

| FTIR | Wavenumber (cm⁻¹) | ~3120 (C-H arom), ~1645 (C=C), ~1530 (C=N/C=C ring) |

| Mass Spec | m/z | 108 ([M]⁺), 67 ([M-allyl]⁺) |

| Appearance | Physical State | Colorless to pale yellow oil |

| Mol. Formula | - | C₆H₈N₂ |

| Mol. Weight | - | 108.14 g/mol [12] |

Characterization Workflow Diagram

Caption: Fig 2: Integrated workflow for product characterization.

Conclusion

This guide has detailed a robust, efficient, and reliable method for the synthesis of this compound using Phase-Transfer Catalysis. The causality behind the choice of this method—its mild conditions, high yield, and operational simplicity—makes it a superior choice for modern chemical synthesis. Furthermore, the comprehensive characterization workflow, integrating NMR, FTIR, and MS, provides a self-validating framework to ensure the unequivocal identification and high purity of the final product. By following this technical guide, researchers and drug development professionals can confidently produce and validate this key chemical intermediate, enabling further innovation in the synthesis of novel bioactive compounds and materials.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 1-Allyl-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Properties of 1-Allyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a core structure in numerous pharmaceuticals, understanding its fundamental physicochemical properties is paramount for its application in novel synthesis and drug design.[1][2][3] This guide provides a comprehensive overview of the molecular structure, key physical and chemical properties, spectroscopic signature, and essential handling information for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to support researchers in leveraging this versatile molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of bioactive compounds.[2][3] Its derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The introduction of an allyl group at the N1 position of the pyrazole ring, yielding this compound, introduces a reactive handle for further functionalization and can significantly modulate the molecule's steric and electronic profile. This modification offers a valuable tool for chemists to fine-tune properties such as solubility, metabolic stability, and target binding affinity. A thorough characterization of the parent this compound is the foundational first step for any research and development program utilizing this building block.

Molecular Structure and Identifiers

The foundational identity of a chemical compound lies in its structure and standardized identifiers. These are critical for accurate documentation, database searching, and regulatory compliance.

Molecular Structure

This compound consists of a five-membered aromatic pyrazole ring substituted with an allyl group on one of the nitrogen atoms.

Caption: Molecular Structure of this compound.

Key Identifiers

For unambiguous identification, the following identifiers are used for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrazole | [4] |

| CAS Number | 35852-74-5 | [4] |

| Molecular Formula | C₆H₈N₂ | [4] |

| Molecular Weight | 108.14 g/mol | [4] |

| InChI | InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2 | [4] |

| InChIKey | BPPPRRLOPGKVMQ-UHFFFAOYSA-N | [4] |

| SMILES | C=CCN1C=CC=N1 | [4] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, from reaction setups to formulation and delivery in drug development. While specific experimental data for this compound is sparse in the literature, we can infer its likely properties based on its parent compound, 1H-pyrazole, and related structures.

| Property | Value (1H-Pyrazole) | Predicted/Observed (this compound) | Rationale/Comments |

| Physical State | Colorless crystalline solid | Likely a liquid at room temperature | The addition of the flexible, non-polar allyl group is expected to disrupt crystal packing, lowering the melting point compared to the parent pyrazole. |

| Melting Point | 66-68 °C[5] | < 25 °C | Alkylation on the pyrazole nitrogen typically reduces the melting point. |

| Boiling Point | 187 °C[5] | Estimated ~170-190 °C | The increased molecular weight from the allyl group will raise the boiling point compared to pyrazole. For comparison, 1-Allyl-3,5-dimethyl-1H-pyrazole boils at 196-197 °C.[6] |

| Density | 1.166 g/cm³ (solid)[1] | Estimated ~0.95-1.05 g/mL | The density will likely be lower than solid pyrazole but in a similar range to other liquid N-alkylated pyrazoles. |

| Solubility | Soluble in water, ethanol, methanol, acetone[1] | Moderately soluble in organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The allyl group increases the lipophilicity (hydrophobicity) of the molecule, reducing its solubility in polar solvents like water compared to the parent pyrazole.[7] |

| pKa | 2.5 (for the conjugate acid)[7] | Estimated ~2.0-2.5 | The electron-donating nature of the allyl group is minimal, so the basicity of the N2 nitrogen is expected to be very similar to that of the parent pyrazole. |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for a molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are predicted based on established principles and data from related structures.[8][9]

¹H NMR (Predicted):

-

Pyrazole Ring Protons:

-

H5: ~7.5 ppm (doublet)

-

H3: ~7.4 ppm (doublet)

-

H4: ~6.2 ppm (triplet)

-

-

Allyl Group Protons:

-

Internal vinyl H: ~5.9-6.1 ppm (multiplet, ddt)

-

Terminal vinyl H (trans to CH₂): ~5.2 ppm (doublet)

-

Terminal vinyl H (cis to CH₂): ~5.1 ppm (doublet)

-

Methylene (CH₂): ~4.7 ppm (doublet)

-

¹³C NMR (Predicted):

-

Pyrazole Ring Carbons: C5 (~139 ppm), C3 (~130 ppm), C4 (~105 ppm)

-

Allyl Group Carbons: Internal vinyl C (~133 ppm), Terminal vinyl C (~118 ppm), Methylene C (~52 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl)

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic CH₂)

-

~1645 cm⁻¹: C=C stretching (allyl group)

-

~1500-1400 cm⁻¹: C=N and C=C stretching (pyrazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Molecular Ion [M]⁺: m/z = 108.07

Synthesis and Reactivity

General Synthesis Protocol

This compound is typically synthesized via the N-alkylation of pyrazole with an allyl halide, such as allyl bromide, in the presence of a base.[7]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask charged with pyrazole (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq), add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes.

-

Reagent Addition: Add allyl bromide (1.1 eq) dropwise to the cooled suspension over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the properties of both the pyrazole ring and the allyl group.

-

Pyrazole Ring: The ring is generally stable but can undergo electrophilic substitution, although it is less reactive than pyrrole.

-

Allyl Group: The terminal double bond is a site for a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization, making it a versatile handle for further molecular elaboration.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10] Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has detailed its core physicochemical properties, spectroscopic profile, and synthetic methodology. A firm grasp of these fundamentals is essential for any scientist aiming to incorporate this compound into their research. The combination of a stable, drug-like pyrazole core with a reactive allyl handle ensures that this compound will continue to be a molecule of interest in the pursuit of novel chemical entities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

1-Allyl-1H-pyrazole NMR and IR spectral analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Allyl-1H-pyrazole

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity and the biological activity of its derivatives.[1] Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of this compound. This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We delve into the theoretical underpinnings of spectral interpretation, correlate spectral data to molecular structure, and provide field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the rigorous characterization of N-substituted pyrazoles.

The Molecular Blueprint: Structure and Significance

This compound is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms, with an allyl group substituted at the N1 position. Understanding this structure is the foundation for interpreting its spectral output. The molecule's asymmetry and the combination of sp² (aromatic and vinylic) and sp³ (allylic) hybridized carbons create a distinct spectroscopic fingerprint.

Diagram 1: Annotated Structure of this compound

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[2][3] For this compound, the spectrum is logically divided into two regions: the downfield aromatic region for the pyrazole ring protons and the more upfield region for the allyl group protons.

Causality of Chemical Shifts and Splitting Patterns

The position of a signal (chemical shift, δ) is dictated by the electron density around the proton.[3][4][5] Electron-withdrawing groups or proximity to π-systems (like aromatic rings or double bonds) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[4][5] Spin-spin coupling, where the magnetic field of one proton influences its neighbors, causes signals to split into multiplets. The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[3]

-

Pyrazole Ring Protons (H3, H4, H5): These protons are attached to an aromatic ring and are thus significantly deshielded, appearing in the δ 6.0-8.0 ppm range.[6][7][8]

-

H5: Flanked by the N1-allyl group and the C4-H bond, it typically appears as a doublet.

-

H3: Adjacent to N2 and C4-H, it also appears as a doublet.

-

H4: Coupled to both H3 and H5, its signal is split into a triplet (or more accurately, a doublet of doublets).

-

-

Allyl Group Protons (H1', H2', H3'): This system presents a classic example of vinylic and allylic protons.

-

H1' (-N-CH₂-): These two protons are directly attached to a carbon bonded to the electronegative nitrogen atom, shifting them downfield relative to typical allylic protons. They are coupled to the H2' proton, resulting in a doublet. Their signal is expected around δ 4.7-4.9 ppm.

-

H2' (-CH=): This vinylic proton is coupled to three sets of non-equivalent protons: the two H1' protons and the two H3' terminal vinyl protons (cis and trans). This complex coupling results in a multiplet, often a doublet of doublet of triplets (ddt), in the δ 5.9-6.1 ppm range.[9]

-

H3' (=CH₂): The two terminal vinyl protons are diastereotopic, meaning they are chemically non-equivalent. They appear as two distinct signals. Each is coupled geminally to the other and vicinally (cis or trans) to H2', resulting in two separate doublet of doublets in the δ 5.1-5.3 ppm range.[9]

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.5 - 7.7 | d (doublet) | J5,4 ≈ 2.0 - 3.0 | 1H |

| H3 | ~7.4 - 7.6 | d (doublet) | J3,4 ≈ 1.5 - 2.5 | 1H |

| H4 | ~6.2 - 6.4 | t (triplet) / dd | J4,5 & J4,3 ≈ 2.0 - 2.5 | 1H |

| H2' | ~5.9 - 6.1 | ddt | J2',3'trans, J2',3'cis, J2',1' | 1H |

| H3' (trans) | ~5.2 - 5.4 | dd | J3'trans,2' ≈ 17.0, Jgem ≈ 1.5 | 1H |

| H3' (cis) | ~5.1 - 5.3 | dd | J3'cis,2' ≈ 10.0, Jgem ≈ 1.5 | 1H |

| H1' | ~4.7 - 4.9 | dt | J1',2' ≈ 5.0, J1',3' ≈ 1.5 | 2H |

Note: Predicted values are based on typical ranges for N-substituted pyrazoles and allyl systems. Actual values may vary based on solvent and experimental conditions.[10]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Angle: Set to a standard 30-45 degrees to ensure adequate signal without saturation.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: Set to 1-2 seconds to allow for full proton relaxation between pulses, ensuring accurate integration.

-

Number of Scans: Acquire 8 to 16 scans for a sufficiently concentrated sample to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value. Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule.[11] Since ¹³C has a low natural abundance (~1.1%), spectra typically require more scans than ¹H NMR. Spectra are usually acquired under proton-decoupled conditions, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum by removing C-H coupling.[11]

Causality of Chemical Shifts

Similar to ¹H NMR, the chemical shift of a carbon atom is influenced by its electronic environment. Electronegative atoms (like nitrogen) and sp² hybridization cause a downfield shift.

-

Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons appear in the downfield region, typically δ 100-150 ppm.[12][13] C3 and C5, being adjacent to nitrogen atoms, are generally more deshielded than C4.

-

Allyl Group Carbons (C1', C2', C3'):

-

C1': This sp³ carbon is bonded to nitrogen, shifting it downfield to ~δ 50-55 ppm.

-

C2' & C3': These sp² vinylic carbons appear further downfield. The internal carbon (C2') is typically more deshielded (~δ 130-135 ppm) than the terminal carbon (C3', ~δ 117-120 ppm).

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~138 - 140 |

| C5 | ~128 - 130 |

| C2' | ~132 - 134 |

| C3' | ~117 - 120 |

| C4 | ~105 - 107 |

| C1' | ~51 - 54 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low sensitivity of the ¹³C nucleus.

-

Instrument Setup: Lock and shim the instrument as done for ¹H NMR.

-

Acquisition Parameters:

-

Technique: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.

-

Relaxation Delay: A longer delay (2-5 seconds) is often necessary for complete relaxation of all carbon nuclei, especially quaternary carbons (not present in this molecule).

-

Number of Scans: A significantly higher number of scans (e.g., 256 to 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to ¹H NMR. Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy: Identifying Functional Group Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending).[14] It is an excellent tool for identifying the presence of specific functional groups.

Characteristic Vibrational Frequencies

Each bond type vibrates at a characteristic frequency, allowing for the identification of the molecule's functional components.

-

C-H Stretching:

-

C=C and C=N Stretching:

-

C-N Stretching: This vibration typically appears as a medium to strong band in the 1000-1250 cm⁻¹ region.[14][15]

-

Out-of-Plane (OOP) Bending: Strong bands in the 700-1000 cm⁻¹ "fingerprint region" are highly characteristic. The monosubstituted alkene (the allyl group) will show strong bands around 910 cm⁻¹ and 990 cm⁻¹.[16]

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3050 | C-H Stretch | Pyrazole Ring & Alkene |

| 2980 - 2850 | C-H Stretch | Allylic CH₂ |

| 1650 - 1640 | C=C Stretch | Alkene |

| 1600 - 1450 | C=C, C=N Stretch | Pyrazole Ring |

| ~990 and ~910 | =C-H Bend (OOP) | Monosubstituted Alkene |

| 1250 - 1000 | C-N Stretch | Pyrazole-Allyl |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Perform a background scan with the empty salt plates (or an empty sample compartment) to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[19]

-

-

Data Analysis: Label the significant peaks in the spectrum and correlate them to the expected vibrational modes of the functional groups.

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: Workflow from sample preparation to final structural verification.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a powerful and self-validating system for the comprehensive characterization of this compound. ¹H NMR elucidates the precise proton environment and connectivity, ¹³C NMR maps the carbon skeleton, and FT-IR confirms the presence of key functional groups. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently verify the identity, purity, and structural integrity of this important heterocyclic compound, ensuring the reliability of their subsequent research and development efforts.

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. azooptics.com [azooptics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. rsc.org [rsc.org]

- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. compoundchem.com [compoundchem.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activities of 1-Allyl-1H-pyrazole Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3] This guide delves into the specific subclass of 1-allyl-1H-pyrazole derivatives, exploring the profound impact of the N1-allyl substitution on their biological profiles. The introduction of the allyl group—a small, lipophilic, and reactive moiety—can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making this class of molecules a fertile ground for drug discovery. We will dissect the synthesis, mechanisms of action, and biological activities of these derivatives across four key therapeutic areas: antimicrobial, anti-inflammatory, anticancer, and insecticidal. This document is structured to provide not only foundational knowledge but also actionable, field-proven experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.

Part 1: The this compound Scaffold: Synthesis and Structural Significance

The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive structural diversification.[4] The strategic placement of an allyl group at the N1 position serves multiple purposes. From a medicinal chemist's perspective, it enhances lipophilicity, which can improve membrane permeability and target engagement. Furthermore, the terminal double bond of the allyl group offers a reactive handle for subsequent chemical modifications, enabling the creation of diverse chemical libraries for screening.

Core Synthesis Methodology: Cyclocondensation Approach

The most direct and widely adopted method for synthesizing the this compound core is the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and allylhydrazine.[5][6] This reaction is robust, generally high-yielding, and allows for variability in substituents at other positions of the pyrazole ring.

Experimental Protocol: General Synthesis of a 1-Allyl-3,5-disubstituted-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add allylhydrazine (or its salt, e.g., allylhydrazine sulfate) (1.1 eq.) to the solution. If using a salt, a base such as sodium acetate may be required to liberate the free hydrazine.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[7]

Causality Behind Experimental Choices:

-

Ethanol/Acetic Acid as Solvent: These polar protic solvents are effective at solvating the reactants and facilitating the proton transfer steps inherent in the condensation and cyclization mechanism. Acetic acid can also act as a catalyst.

-

Reflux Conditions: The application of heat provides the necessary activation energy to overcome the energy barrier for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion.

-

Purification: Chromatographic purification is essential to remove unreacted starting materials and any potential regioisomeric byproducts, ensuring the high purity required for accurate biological evaluation.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Part 2: Key Biological Activities and Mechanistic Insights

This compound derivatives have demonstrated a remarkable breadth of biological activities. This section explores four of the most significant areas, detailing the underlying mechanisms of action and providing validated protocols for their evaluation.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8][9][10]

Mechanistic Overview: While multiple mechanisms may be at play, one well-supported target for pyrazole derivatives is the enzyme glucosamine-6-phosphate (GlcN-6-P) synthase.[11] This enzyme is crucial for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, the pyrazole derivatives disrupt cell wall integrity, leading to bacterial cell death. The lipophilic nature of the allyl group can facilitate the compound's transit across the bacterial cell membrane to reach this intracellular target.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using broth to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| PZ-A-01 | Methyl | Phenyl | 16 | 32 | 64 |

| PZ-A-02 | Methyl | 4-Chlorophenyl | 8 | 16 | 32 |

| PZ-A-03 | Trifluoromethyl | Phenyl | 4 | 8 | 16 |

| Ciprofloxacin | - | - | 1 | 0.5 | N/A |

| Fluconazole | - | - | N/A | N/A | 8 |

| (Note: Data are representative examples based on published literature trends for pyrazole derivatives.[11][12]) |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole-containing drugs, most notably Celecoxib, are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[12][13]

Mechanistic Overview: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa. COX-2, however, is inducible and is upregulated at sites of inflammation. This compound derivatives with appropriate substitutions can selectively bind to the active site of the COX-2 enzyme, blocking prostaglandin synthesis and thereby reducing inflammation, pain, and fever, often with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16]

Caption: Simplified arachidonic acid pathway and selective COX-2 inhibition.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds (e.g., 10 mg/kg) and a reference drug (e.g., Diclofenac sodium) orally or intraperitoneally. A control group receives only the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100.

Data Presentation: Anti-inflammatory Effect in Paw Edema Model

| Compound ID | Dose (mg/kg) | Max. % Inhibition of Edema (at 3h) |

| PZ-A-01 | 10 | 45.2% |

| PZ-A-02 | 10 | 68.5% |

| PZ-A-03 | 10 | 75.8% |

| Diclofenac | 10 | 72.1% |

| Control | Vehicle | 0% |

| (Note: Data are representative examples.[14][17]) |

Anticancer Activity

The structural versatility of pyrazoles makes them ideal scaffolds for targeting various pathways involved in cancer progression.[18][19]

Mechanistic Overview: this compound derivatives can exert anticancer effects through multiple mechanisms.[20] Some derivatives function as potent tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[18] Others have been shown to inhibit key signaling kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[20] A common downstream effect of these actions is the induction of apoptosis (programmed cell death), often preceded by cell cycle arrest in the G0/G1 phase.[21][22]

Caption: Logical workflow of pyrazole-induced anticancer activity.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[20]

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

| Compound ID | IC50 (µM) vs MCF-7 (Breast) | IC50 (µM) vs HepG2 (Liver) | IC50 (µM) vs A549 (Lung) |

| PZ-A-01 | 22.5 | 35.1 | 41.8 |

| PZ-A-02 | 8.3 | 12.6 | 15.4 |

| PZ-A-03 | 1.5 | 2.8 | 4.1 |

| Etoposide | 5.2 | 7.9 | 6.5 |

| (Note: Data are representative examples based on published literature.[20][23]) |

Insecticidal Activity

Pyrazole-based compounds, such as Fipronil, are highly effective broad-spectrum insecticides used extensively in agriculture and veterinary medicine.[24]

Mechanistic Overview: The primary mode of action for many insecticidal pyrazoles is the non-competitive blocking of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[24] GABA is the main inhibitory neurotransmitter in insects. By blocking the chloride ion influx, these compounds cause hyperexcitation of the insect's nervous system, leading to paralysis and death. This target provides a degree of selectivity, as the binding affinity of these pyrazoles is typically much higher for insect GABA receptors than for mammalian receptors.

Experimental Protocol: Contact Toxicity Bioassay against Plutella xylostella (Diamondback Moth)

-

Compound Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) at various concentrations.

-

Leaf-Dip Method: Cut cabbage leaf discs of a uniform size. Dip each disc into a test solution for 10-20 seconds and then allow it to air dry completely. Control discs are dipped in solvent only.

-

Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a set number (e.g., 10-20) of third-instar larvae of P. xylostella into each dish.

-

Incubation: Maintain the petri dishes at a controlled temperature (e.g., 25°C) and photoperiod.

-

Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.[24][25]

Data Presentation: Insecticidal Activity against P. xylostella

| Compound ID | Concentration (µg/mL) | % Mortality at 48h | LC50 (µg/mL) |

| PZ-A-04 | 100 | 85% | 55.6 |

| PZ-A-05 | 100 | 95% | 28.3 |

| PZ-A-06 | 100 | 100% | 12.1 |

| Fipronil | 100 | 100% | 8.7 |

| (Note: Data are representative examples based on published reports.[24][25][26][27]) |

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The collective data from biological evaluations allow for the formulation of critical Structure-Activity Relationships (SAR). For 1-allyl-1H-pyrazoles, several trends are apparent:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl or halo-substituents, on the aryl rings attached to the pyrazole core often enhances anticancer and insecticidal activity by improving target binding affinity.[19]

-

Lipophilicity: The N1-allyl group contributes to the molecule's overall lipophilicity, which is crucial for crossing biological membranes. This can be a key determinant of efficacy in antimicrobial and insecticidal applications.

-

Steric Factors: The size and shape of substituents at the C3 and C5 positions are critical for fitting into the active sites of target enzymes like COX-2 or receptors like the GABA receptor.

Future Directions: The this compound scaffold remains a highly promising starting point for novel drug discovery. Future research should focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors for inflammation or dual kinase/tubulin inhibitors for cancer) to achieve synergistic effects and overcome resistance.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, reduce off-target toxicity, and enhance bioavailability.

-

Exploring New Targets: Screening this compound libraries against emerging biological targets in areas like neurodegenerative diseases and viral infections.

This guide provides a robust framework for understanding and investigating the biological potential of this compound derivatives. The combination of mechanistic knowledge and validated experimental protocols offers a solid foundation for the rational design and development of the next generation of pyrazole-based therapeutics.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sciencescholar.us [sciencescholar.us]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Allyl Group in 1-Allyl-1H-pyrazole

Introduction: The Strategic Importance of the Allyl Group on the Pyrazole Core

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] When appended with an allyl group at the N1 position, the resulting molecule, 1-Allyl-1H-pyrazole, becomes a particularly powerful and multifaceted building block. This guide delves into the reactivity of this pendant allyl group, a feature that provides a rich platform for synthetic diversification.

The strategic value of the allyl group lies in its dual nature. It is an unactivated alkene, yet its proximity to the pyrazole ring and its inherent electronic properties allow it to participate in a wide array of chemical transformations. These reactions provide chemists with a "handle" to introduce complexity, modify solubility, or attach pharmacophores, all while preserving the core pyrazole structure. Understanding the causality behind the allyl group's reactivity—why certain catalysts are chosen, how reaction conditions dictate outcomes, and what mechanisms are at play—is paramount for leveraging its full synthetic potential. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the chemistry of this versatile synthon.

Isomerization: Strategic Repositioning of the Double Bond

One of the most fundamental transformations of this compound is the migration of its terminal double bond to form the thermodynamically more stable, internally conjugated 1-(prop-1-en-1-yl)-1H-pyrazole. This isomerization extends the conjugation of the pyrazole ring, a transformation that can be a desired outcome or an unwanted side reaction.

Causality of Isomerization: The driving force for this reaction is the formation of a C=C double bond that is in conjugation with the aromatic pyrazole system. This extended π-system is energetically more favorable than the isolated double bond of the allyl group. The reaction is typically promoted by heat or transition metal catalysts, which provide a lower-energy pathway for the hydrogen shift.[3] For instance, prolonged heating during other functionalization reactions has been observed to yield the isomerized product.[3] Certain nickel complexes are particularly effective at promoting this type of long-range isomerization.[3]

Experimental Protocol: Rhodium-Catalyzed Isomerization

This protocol describes a standard method for the directed isomerization of N-allyl heterocycles.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.

-

Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare a solution of Wilkinson's catalyst (Rh(PPh₃)₃Cl) (0.01 eq) in a minimal amount of anhydrous toluene.

-

Reaction Initiation: Add the catalyst solution to the substrate solution at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the 1-(prop-1-en-1-yl)-1H-pyrazole isomers (E/Z mixture).

Diagram: Isomerization Workflow

Caption: Workflow for catalyzed allyl group isomerization.

Palladium-Catalyzed Functionalization: A Gateway to Complexity

Palladium catalysis is arguably the most powerful tool for activating the allyl group of this compound, enabling a host of transformations that form new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a π-allylpalladium intermediate, a well-studied and highly versatile reactive species.[4]

Hydroamination: Direct C-N Bond Formation

The direct addition of the N-H bond of a second pyrazole molecule across the allyl double bond represents a highly atom-economical method for synthesizing bis-pyrazole structures. While direct hydroamination can be challenging, palladium-catalyzed variants provide a reliable route. The reaction's success hinges on the ability of the palladium catalyst to coordinate both the pyrazole and the diene (or in this case, the allyl group), facilitating a subsequent hydrogen transfer and C-N bond formation.[5][6]

Mechanistic Insight: Mechanistic studies on analogous systems suggest a pathway involving a Pd(0)-catalyzed ligand-to-ligand hydrogen transfer (LLHT).[5][6] This avoids a traditional oxidative addition/reductive elimination cycle and allows the reaction to proceed under mild conditions. The choice of phosphine ligand is critical for achieving high yield and, in asymmetric versions, high enantioselectivity.

Experimental Protocol: Intermolecular Hydroamination

-

Catalyst Precursor: In a glovebox, add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and a suitable phosphine ligand (e.g., MeO-BIPHEP, 7.5 mol%) to a vial.

-

Reactant Loading: Add the pyrazole nucleophile (e.g., 4-phenyl-1H-pyrazole, 1.2 eq) and this compound (1.0 eq).

-

Solvent Addition: Add cyclopentyl methyl ether (CPME) to achieve a concentration of 0.25 M.

-

Reaction Conditions: Seal the vial and stir the mixture at room temperature (23 °C) for 18-24 hours.

-

Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, concentrate the mixture and purify by flash chromatography on silica gel to isolate the coupled product.

Allylic Alkylation

The allyl group can also be used in N-allylic alkylation reactions, where it acts as an electrophile after activation by a palladium catalyst. This protocol allows for the formation of diverse N-alkyl pyrazoles with high regioselectivity.[7]

Table 1: Representative Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Key Features | Yield (%) | Reference |

| Hydroamination | [Pd(η³-C₃H₅)Cl]₂ / Ligand | Atom-economical C-N bond formation | Good to Excellent | [5][6] |

| N-Allylic Alkylation | Pd(dba)₂ / Ligand | High regioselectivity, broad substrate scope | ≤99% | [7] |

Olefin Metathesis: Building Molecular Scaffolds

The terminal double bond of the allyl group is an ideal substrate for olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds. Cross-metathesis with another olefin allows for the direct installation of complex side chains onto the pyrazole core.

Causality and Catalyst Choice: The choice of a ruthenium-based catalyst (e.g., Grubbs' 1st or 2nd generation, Hoveyda-Grubbs) is standard for this transformation. These catalysts are tolerant of the nitrogen-containing pyrazole ring. The reaction's efficiency can be influenced by the metathesis partner and the potential for catalyst inhibition. A key challenge in the cross-metathesis of allyl-containing compounds is the potential for competing and undesired double bond isomerization, which can be suppressed by additives like phenol or by careful control of reaction conditions.[8]

Experimental Protocol: Cross-Metathesis with an Acrylate

-

Reactant Preparation: Dissolve this compound (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Additive: To suppress isomerization, add 1,4-benzoquinone (10 mol%) to the solution.[8]

-

Catalyst Addition: Add Grubbs' 2nd generation catalyst (2 mol%) to the solution.

-

Reaction Progress: Stir the reaction at 40 °C and monitor by GC-MS. The reaction is typically complete within 4-12 hours.

-

Quenching and Purification: Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel) to yield the desired E-acrylate product.

Diagram: Olefin Cross-Metathesis Mechanism

Caption: Simplified mechanism of olefin cross-metathesis.

Electrophilic and Radical Additions to the Double Bond

The allyl group's double bond exhibits classical alkene reactivity, readily undergoing addition reactions with various electrophiles and radicals. These transformations are fundamental for installing functional groups directly adjacent to the pyrazole ring system.

Mechanistic Considerations: Electrophilic additions, such as halogenation, proceed through a cyclic halonium ion intermediate, leading to anti-addition products. Hydrohalogenation follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide to the more substituted internal carbon, due to the formation of a more stable secondary carbocation intermediate.[9] Conversely, radical addition of HBr (in the presence of peroxides) proceeds via an anti-Markovnikov pathway.[10]

Experimental Protocol: Radical Addition of Thiol

This protocol leverages a radical mechanism for the anti-Markovnikov addition of a thiol across the double bond, a reaction often initiated by AIBN or UV light.[10]

-

Reactant Mixture: In a quartz reaction vessel, combine this compound (1.0 eq) and dodecanethiol (1.1 eq).

-

Initiator: Add azobisisobutyronitrile (AIBN) (5 mol%) as a radical initiator.

-

Reaction Conditions: Heat the mixture to 80 °C under an inert atmosphere for 2 hours. Alternatively, conduct the reaction at room temperature under irradiation with a UV lamp (254 nm).

-

Purification: After consumption of the starting material (monitored by TLC), the reaction mixture can often be purified directly by column chromatography to yield the thioether product.

Cycloaddition Reactions: Constructing New Rings

The allyl double bond can serve as a 2π component in cycloaddition reactions, providing a powerful strategy for constructing new five- or six-membered rings fused or linked to the pyrazole scaffold.

[3+2] Dipolar Cycloaddition

The reaction of the allyl group with a 1,3-dipole, such as an azide or a nitrile oxide, is a highly efficient method for synthesizing five-membered heterocycles.[11][12] For example, the reaction with benzyl azide yields a triazoline ring, which can be a stable product or an intermediate that rearranges or eliminates to form other structures.

Experimental Protocol: Azide-Alkyne Cycloaddition Analogue

-

Reactant Setup: Dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: Add sodium ascorbate (10 mol%) followed by copper(II) sulfate pentahydrate (5 mol%).

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.

-

Work-up: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Table 2: Summary of Allyl Group Reactivity

| Reaction Class | Reagents/Catalyst | Transformation | Key Insight |

| Isomerization | Rh(PPh₃)₃Cl, Heat | Terminal to Internal Alkene | Driven by conjugation with pyrazole ring. |

| Hydroamination | Pd(0) / Phosphine Ligand | C=C → C-C-N | Atom-economical, proceeds via LLHT mechanism. |

| Metathesis | Grubbs' Catalyst | Alkene Exchange | Powerful C-C bond formation; isomerization is a key side reaction to control. |

| Radical Addition | Thiol, AIBN | C=C → C-C-S | Anti-Markovnikov functionalization. |

| [3+2] Cycloaddition | Azide, Cu(I) | C=C → Triazoline Ring | Efficient construction of new heterocyclic rings. |

Conclusion

The allyl group of this compound is not merely a passive linker but a highly reactive and versatile functional handle. Its ability to undergo isomerization, palladium-catalyzed coupling, olefin metathesis, various addition reactions, and cycloadditions makes it a cornerstone for the strategic elaboration of the pyrazole scaffold. By understanding the underlying mechanisms and carefully selecting reaction conditions and catalysts, researchers can unlock a vast chemical space. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic strategies, empowering scientists in drug discovery and materials science to build novel and functional molecules from this invaluable starting material.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. Enantioselective Addition of Pyrazoles to Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-Allyl-1H-pyrazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-1H-pyrazole, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document details the core physicochemical properties of the molecule, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, emphasizing the mechanistic rationale behind the procedural steps to ensure reproducibility and high yield. Furthermore, this guide compiles and interprets key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to provide a complete characterization of the molecule. The guide also explores the chemical reactivity of this compound and discusses its current and potential applications as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The metabolic stability of the pyrazole nucleus, coupled with its ability to act as a versatile pharmacophore capable of engaging in various biological interactions, has made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2]

The introduction of an allyl group at the N1 position of the pyrazole ring, yielding this compound, provides a valuable synthetic handle. The terminal double bond of the allyl group is amenable to a wide range of chemical transformations, allowing for further molecular elaboration and the construction of complex molecular architectures. This makes this compound a highly sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its effective use in research and development. The key identifiers and calculated physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 35852-74-5 | PubChem[3] |

| Molecular Formula | C₆H₈N₂ | PubChem[3] |

| Molecular Weight | 108.14 g/mol | PubChem[3] |

| Appearance | Colorless Liquid | Sigma-Aldrich[4] |

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted method for the synthesis of this compound is the N-alkylation of the parent pyrazole heterocycle. This reaction proceeds via a nucleophilic substitution mechanism where the pyrazolate anion, generated in situ, attacks an allylic electrophile.

Mechanistic Rationale

The N-H proton of the pyrazole ring is weakly acidic due to the aromatic nature of the heterocycle.[5] Treatment with a suitable base abstracts this proton, forming the pyrazolate anion. This anion is a potent nucleophile, and in the case of unsymmetrical pyrazoles, can lead to a mixture of N1 and N2 alkylated regioisomers. However, for the symmetrical pyrazole, only one product is possible. The subsequent addition of an allyl halide, such as allyl bromide, results in an Sₙ2 reaction where the pyrazolate nitrogen displaces the bromide, forming the C-N bond and yielding the desired this compound. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) and an aprotic polar solvent like N,N-Dimethylformamide (DMF) is crucial for efficiently generating the pyrazolate anion while minimizing side reactions.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of pyrazoles and should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.[6]

Materials and Reagents:

-

Pyrazole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Allyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask to create a suspension. Cool the suspension to 0 °C using an ice bath.

-

Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

-

Expert Insight: The slow addition of pyrazole to the NaH suspension is critical to control the evolution of hydrogen gas, which is flammable. Maintaining the temperature at 0 °C ensures a controlled reaction rate.

-

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes) until the starting pyrazole is consumed.

-

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Analytical Characterization

Full characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. The data presented below are predicted values based on closely related structures and general principles of NMR and IR spectroscopy.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (d, J = 1.8 Hz, 1H): Proton at C5 of the pyrazole ring.

-

δ 7.49 (d, J = 2.4 Hz, 1H): Proton at C3 of the pyrazole ring.

-

δ 6.27 (t, J = 2.2 Hz, 1H): Proton at C4 of the pyrazole ring.

-

δ 6.05-5.95 (m, 1H): Internal vinyl proton of the allyl group (-CH=CH₂).

-

δ 5.20-5.10 (m, 2H): Terminal vinyl protons of the allyl group (=CH₂).

-

δ 4.70 (dt, J = 5.6, 1.6 Hz, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂-).

¹³C NMR (100 MHz, CDCl₃):

-

δ 139.5: C3 of the pyrazole ring.

-

δ 132.5: Internal vinyl carbon of the allyl group (-CH=CH₂).

-